N'-hydroxy-4-methylmorpholine-2-carboximidamide

Overview

Description

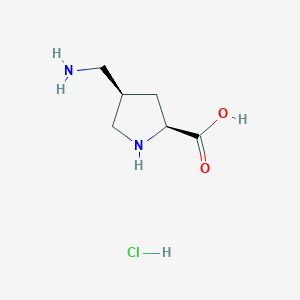

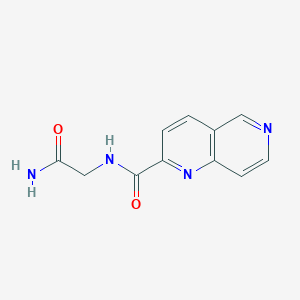

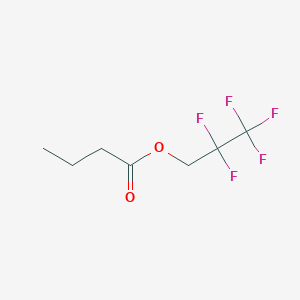

“N’-hydroxy-4-methylmorpholine-2-carboximidamide” is a chemical compound with the CAS Number: 1461726-83-9 . It has a molecular weight of 159.19 and its IUPAC name is N’-hydroxy-4-methyl-2-morpholinecarboximidamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-4-methylmorpholine-2-carboximidamide” is 1S/C6H13N3O2/c1-9-2-3-11-5 (4-9)6 (7)8-10/h5-6H,2-4,7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N’-hydroxy-4-methylmorpholine-2-carboximidamide” is a powder that is stored at room temperature . Its molecular formula is C6H13N3O2 and it has a molecular weight of 159.19 .Scientific Research Applications

Metabolism and Disposition Studies Research has employed 19F-NMR spectroscopy to understand the metabolism and disposition of potent HIV integrase inhibitors, highlighting the role of related compounds in drug discovery and development processes. This study underscores the importance of metabolic fate and excretion balance investigations in rats and dogs for drug candidates, emphasizing metabolism as a primary elimination pathway (Monteagudo et al., 2007).

Extraction of Metals from Solutions Another significant application is in the extraction of metals, such as copper, from chloride solutions using hydrophobic N′-alkyloxypyridinecarboximidamides. The study showcases how different factors, like the extractant structure and metal concentration, influence the extraction process, contributing to advancements in separation and purification technologies (Wojciechowska et al., 2017).

Thermal Degradation and Separation Techniques The thermal reactions and degradation of N-Methyl-morpholine-N-oxide have been explored to develop methods for separating and quantifying degradation products. This research provides insights into monitoring kinetics in reaction mixtures, crucial for chemical process optimization and safety evaluations (Potthast et al., 2000).

Antimicrobial Activity Compounds related to N'-hydroxy-4-methylmorpholine-2-carboximidamide have been synthesized and evaluated for their antimicrobial activity. This demonstrates the potential of such compounds in developing new antimicrobials, addressing the rising concern of antibiotic resistance (Aytemir et al., 2003).

Anti-hyperglycemic Evaluation Research has also focused on evaluating novel carboximidamides derived from cyanamides for their anti-hyperglycemic effects. Such studies are crucial for discovering new therapeutic agents for managing diabetes, highlighting the pharmaceutical relevance of these compounds (Moustafa et al., 2021).

Safety and Hazards

The safety information for “N’-hydroxy-4-methylmorpholine-2-carboximidamide” suggests that it should be kept out of reach of children . It should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should also be kept/stored away from clothing/combustible materials .

properties

IUPAC Name |

N'-hydroxy-4-methylmorpholine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-9-2-3-11-5(4-9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQADMABGZFUHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)

![6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1430271.png)

carbohydrazide](/img/structure/B1430279.png)